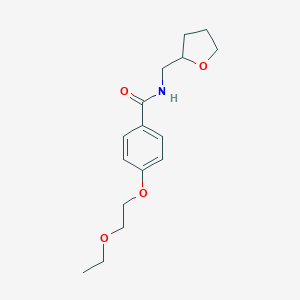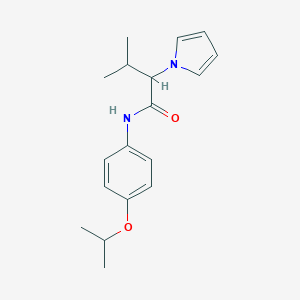![molecular formula C18H19N3O2 B268671 N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide](/img/structure/B268671.png)
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide, also known as PPNI, is a chemical compound that belongs to the class of nicotinamide derivatives. PPNI has attracted the attention of researchers due to its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has been shown to exhibit potent anti-inflammatory and analgesic properties. In biochemistry, N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has been used as a tool to study the mechanisms of various enzymes and proteins. In pharmacology, N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide is complex and not fully understood. N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has been shown to interact with various enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has also been shown to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide can inhibit the activity of COX-2 and HDACs, leading to decreased inflammation and increased apoptosis in cancer cells. In vivo studies have shown that N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has several advantages for lab experiments, including its potency and selectivity for various enzymes and proteins. N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide is also relatively stable and can be easily synthesized in large quantities. However, N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide. One potential direction is the development of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide derivatives with improved solubility and toxicity profiles. Another direction is the study of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide in combination with other drugs for the treatment of various diseases. Additionally, the study of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide in animal models of various diseases could provide valuable insights into its potential clinical applications.
Conclusion:
In conclusion, N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide is a promising chemical compound with potential applications in various scientific fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide have been discussed in this paper. Further studies on N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide can be synthesized using various methods, including the reaction of nicotinic acid with piperidine and isobutyl chloroformate. Another method involves the reaction of 3-aminobenzophenone with nicotinoyl chloride and piperidine. The synthesis of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide is a complex process that requires careful attention to detail and precise reaction conditions.
Propriétés
Nom du produit |
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide |
|---|---|
Formule moléculaire |
C18H19N3O2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-[3-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c22-17(15-7-5-9-19-13-15)20-16-8-4-6-14(12-16)18(23)21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11H2,(H,20,22) |
Clé InChI |
XDOCLGXUSZFJJX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B268591.png)

![N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)

![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)

![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)